N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(9-11-2-1-7-19-11)15-10-3-4-12-13(8-10)18-6-5-17-12/h1-2,7,10,12-13H,3-6,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOQUHJXSCPRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC=CS3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a diol and an appropriate dihalide under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzodioxin or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Structural Features :
- Octahydro-1,4-benzodioxin : A saturated eight-membered ring system with two oxygen atoms, enhancing stability and solubility compared to aromatic analogs.
- Thiophene-2-yl group: A sulfur-containing heterocycle known for its electron-rich properties and bioactivity in medicinal chemistry.
- Acetamide linker : Facilitates hydrogen bonding and modulates pharmacokinetic properties.
Structural Analogs
The compound shares structural similarities with several benzodioxin- and thiophene-based acetamides (Table 1).
Structural Insights :
- Saturation vs. Aromaticity: The octahydro-1,4-benzodioxin core in the target compound (vs.
- Substituent Effects : The absence of electron-withdrawing groups (e.g., trifluoromethyl in ) or bulky substituents (e.g., piperazine in ) may simplify metabolic pathways compared to analogs.
Physicochemical Properties
Comparative data on solubility, molecular weight, and logP:
*Calculated based on molecular formula C20H23N3O4S3 .
Key Observations :
Biological Activity
N-(octahydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)acetamide is a compound characterized by its unique structural features, which include an octahydro-1,4-benzodioxin moiety and a thiophen-2-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N1O3S |
| Molecular Weight | 265.33 g/mol |
| CAS Number | [Insert CAS Number] |
| SMILES | O=C(NC1CC2C(C1)OCCO2)C(C)=C |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research has indicated that compounds containing the 1,4-benzodioxin moiety exhibit significant enzyme inhibitory activities. Notably, this compound has shown potential in inhibiting:
- Alpha-glucosidase: This enzyme plays a critical role in carbohydrate metabolism. Inhibition can lead to reduced blood sugar levels, making it a candidate for diabetes treatment.
- Acetylcholinesterase: Inhibitors of this enzyme are explored for their potential in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
Anti-Diabetic Activity
In vitro studies have demonstrated that this compound effectively inhibits alpha-glucosidase activity. This inhibition can delay carbohydrate absorption in the intestines, leading to lower postprandial blood glucose levels. The compound's efficacy was compared with standard alpha-glucosidase inhibitors like acarbose.
Anti-Cancer Activity
Research has also highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that remain to be fully elucidated.
Anti-inflammatory Effects
Preliminary studies indicate that this compound can reduce inflammatory markers such as TNF-alpha and IL-6 in vitro. These results point toward its potential application in treating inflammatory diseases.
Case Studies and Research Findings
Recent research has focused on understanding the structure-activity relationships (SAR) of compounds similar to this compound. For example:
- Study on Thiophene Derivatives: A study evaluated various thiophene derivatives for their biological activity and found that modifications at the thiophene ring significantly impacted their inhibitory effects on alpha-glucosidase.
- Molecular Docking Studies: Computational studies have shown favorable binding interactions between the compound and target enzymes like acetylcholinesterase, suggesting a strong potential for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
